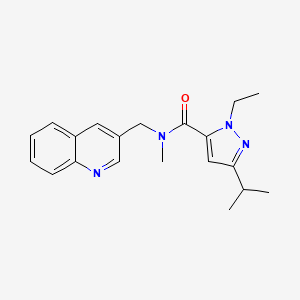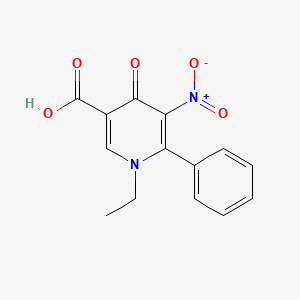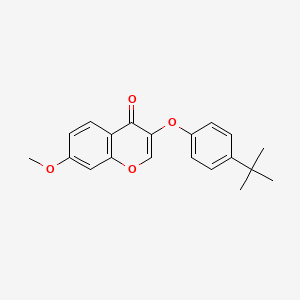
1-ethyl-3-isopropyl-N-methyl-N-(3-quinolinylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves several key steps, including the reaction of appropriate precursors under conditions that favor the formation of the pyrazole ring. Techniques such as Claisen–Schmidt condensation and cyclocondensation are commonly employed. For instance, a study by Prasath et al. (2015) described the efficient synthesis of pyrazole-appended quinolinyl chalcones using ultrasonic methods, showcasing the versatility of synthesis techniques for such compounds (Prasath et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which significantly influences their chemical behavior. X-ray crystallography provides detailed insights into the compound's structure, revealing aspects such as bond lengths, angles, and conformations. For example, Viveka et al. (2016) conducted a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, detailing its structure through X-ray diffraction and demonstrating the importance of structural analysis in understanding these compounds' properties (Viveka et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including substitutions, additions, and cycloadditions, which can modify their chemical properties significantly. These reactions are crucial for functionalizing the pyrazole core, thereby tailoring the compounds for specific applications. The study by Martins et al. (2002) on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles highlights the diverse reactivity of pyrazole derivatives (Martins et al., 2002).
Aplicaciones Científicas De Investigación
Quinoxalines and Related Compounds
Quinoxalines, including their derivatives like quinazolines and pyrimidines, are heterocyclic compounds known for a wide range of applications in pharmaceuticals, dyes, and as catalysts ligands. These compounds have been investigated for their antitumoral properties and their role in developing various organic materials and nanoscience applications. Quinoxalines are synthesized through condensation reactions and have been explored for their potential in creating advanced materials with applications in semiconductors, sensors, and energy storage (Aastha Pareek and Dharma Kishor, 2015; J. Segura et al., 2015).
Cannabinoid Receptor Agonists and Antagonists
Research on compounds acting as cannabinoid receptor agonists and antagonists has explored a wide array of chemical structures, including quinolines. These receptors are involved in various biochemical processes, making them interesting therapeutic targets for drug research (P. Goya & N. Jagerovic, 2000).
Biomarkers for Investigating Tobacco and Cancer
The study of human urinary carcinogen metabolites provides insights into the effects of tobacco and cancer, highlighting the role of various compounds, including quinolines, in biomedical research (S. Hecht, 2002).
Immune Response Modifiers
Imiquimod and its analogues, containing quinoline motifs, have been investigated for their ability to activate the immune system through localized induction of cytokines. These compounds have been used as topical agents for treating various skin disorders (T. Syed, 2001).
Synthesis of Heterocycles
The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights their value as building blocks for synthesizing a broad range of heterocyclic compounds. These molecules play a crucial role in the development of dyes and other heterocyclic compounds, showcasing the versatility of pyrazoline derivatives in synthetic chemistry (M. A. Gomaa & H. Ali, 2020).
Propiedades
IUPAC Name |
2-ethyl-N-methyl-5-propan-2-yl-N-(quinolin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-5-24-19(11-18(22-24)14(2)3)20(25)23(4)13-15-10-16-8-6-7-9-17(16)21-12-15/h6-12,14H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPDFJNZPXICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N(C)CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)
![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5520250.png)


![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)
![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)
![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)
![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)

